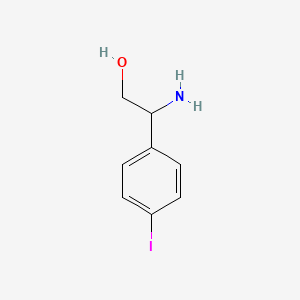
2-amino-2-(4-iodophenyl)ethan-1-ol
Cat. No. B8577502
Key on ui cas rn:
475207-49-9
M. Wt: 263.08 g/mol
InChI Key: IZFQBVHODUUDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08354441B2
Procedure details


To a stirred solution of lithium borohydride in THF (25.1 ml, 2 M solution) under an argon atmosphere was added dropwise chlorotrimethylsilane (12.7 ml). To the resulting suspension was added portionwise (RS)-amino-(4-iodo-phenyl)-acetic acid hydrochloride (6.30 g). Stirring was continued for 4 h and then the mixture was cooled to 0° C. and quenched by dropwise addition of methanol (4.5 ml). After stirring for 15 min at room temperature, water was added and the mixture was then diluted with ethyl acetate. Saturated brine was then added and the aqueous phase made alkaline (pH 14) by addition of 5 N aq NaOH. The phases were separated and the organic phase was washed with saturated brine and then dried over sodium sulphate and concentrated in vacuo to afford (RS)-2-amino-2-(4-iodo-phenyl)-ethanol (5.27 g, quant.) as a yellow solid. MS (ISP): 264.1 ([M+H]+).



Quantity
6.3 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Li+].Cl[Si](C)(C)C.Cl.[NH2:9][CH:10]([C:14]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][CH:15]=1)[C:11](O)=[O:12]>C1COCC1>[NH2:9][CH:10]([C:14]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][CH:15]=1)[CH2:11][OH:12] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Li+]
|
|
Name
|
|
|
Quantity
|
12.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
25.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
6.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(C(=O)O)C1=CC=C(C=C1)I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by dropwise addition of methanol (4.5 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 15 min at room temperature
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was then diluted with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Saturated brine was then added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by addition of 5 N aq NaOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(CO)C1=CC=C(C=C1)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.27 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
